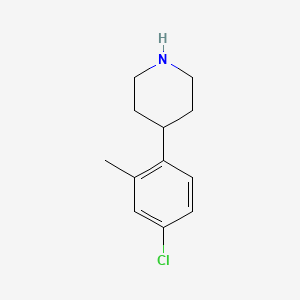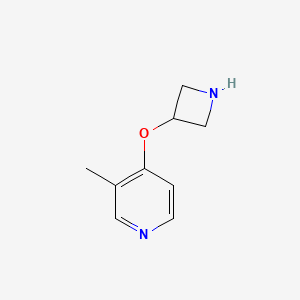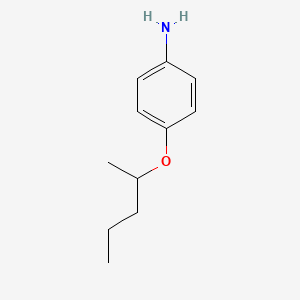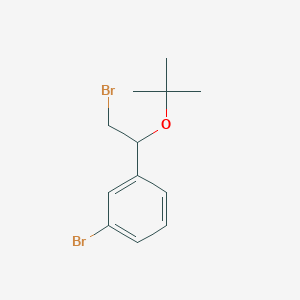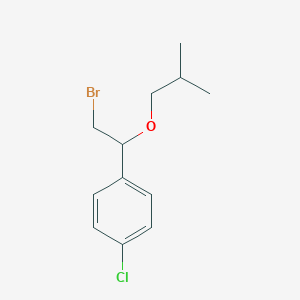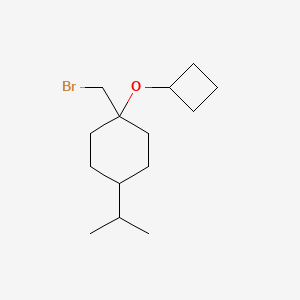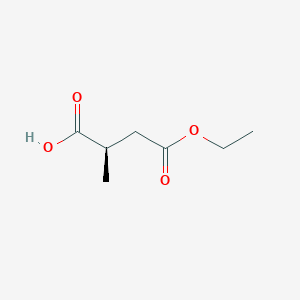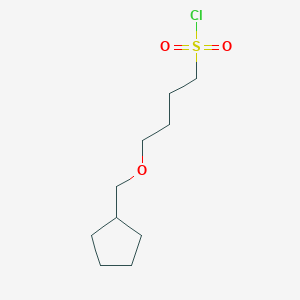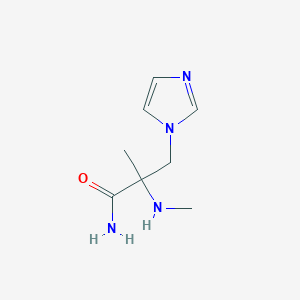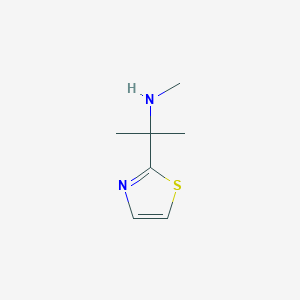![molecular formula C21H19FN6 B13627636 5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK137 is a potent small-molecule inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcriptional repressor. BCL6 plays a crucial role in normal immunity, autoimmunity, and certain types of lymphoma. GSK137 has shown significant in vivo activity, particularly in suppressing antibody responses in mice .
Vorbereitungsmethoden
The synthesis of GSK137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound has good solubility (128 μg/mL) and permeability (86 nM/s), which are critical for its pharmacokinetic profile .
Analyse Chemischer Reaktionen
GSK137 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the BTB-POZ domain of BCL6, blocking the binding of corepressors such as the silencing mediator for retinoid or thyroid-hormone receptors (SMRT). This binding inhibits the transcriptional repression activity of BCL6 .
Wissenschaftliche Forschungsanwendungen
GSK137 has several scientific research applications:
Immunology: It is used to study the role of BCL6 in immune responses, particularly in the formation and function of germinal centers and germinal center B cells
Oncology: GSK137 is investigated for its potential therapeutic effects in B-cell lymphomas and other cancers where BCL6 is implicated
Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of BCL6 inhibition
Wirkmechanismus
GSK137 exerts its effects by binding to the lateral groove of the BTB-POZ domain of BCL6, antagonizing corepressor binding. This inhibition prevents BCL6 from repressing its target genes, thereby modulating immune responses and potentially affecting cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
GSK137 is unique in its high in vivo activity compared to other BCL6 inhibitors. Similar compounds include:
BI-3802: Another BCL6 inhibitor that induces BCL6 degradation, unlike GSK137
FX1: A small-molecule inhibitor that targets the same BTB-POZ domain but with different binding characteristics
GSK137 stands out due to its robust pharmacokinetic profile and significant in vivo efficacy in suppressing antibody responses .
Eigenschaften
Molekularformel |
C21H19FN6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-[(5S,7R)-3-fluoro-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine |
InChI |
InChI=1S/C21H19FN6/c1-12-13(5-3-9-24-12)19-10-18(27-21-16(22)11-25-28(19)21)14-4-2-6-17-15(14)7-8-20(23)26-17/h2-9,11,18-19,27H,10H2,1H3,(H2,23,26)/t18-,19+/m0/s1 |
InChI-Schlüssel |
WSRZNMRSHUJOED-RBUKOAKNSA-N |
Isomerische SMILES |
CC1=C(C=CC=N1)[C@H]2C[C@H](NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2CC(NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


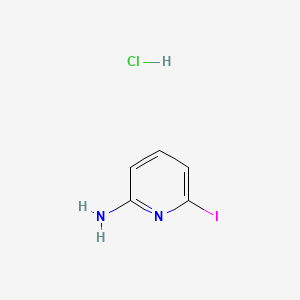
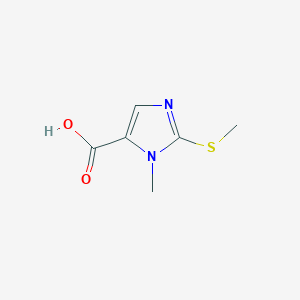
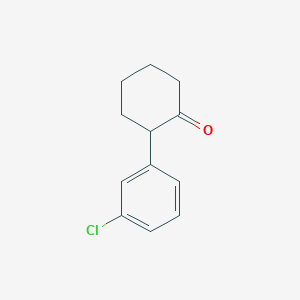
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
